Disodium 4-hydroxynaphthalene-2,7-disulphonate

Overview

Description

Disodium 4-hydroxynaphthalene-2,7-disulphonate, also known as 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid, Disodium Salt Dihydrate, is a chemical compound used in scientific research . It exhibits excellent solubility and has unique optical properties, making it ideal for applications such as fluorescence imaging, organic synthesis, and analytical chemistry.

Molecular Structure Analysis

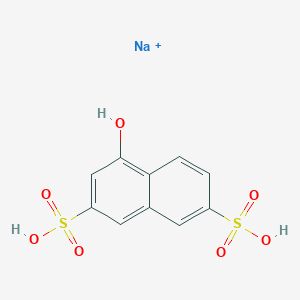

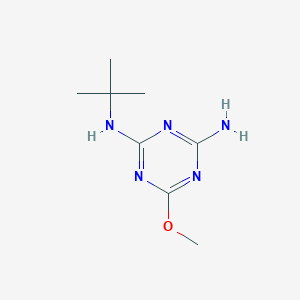

The molecular formula of Disodium 4-hydroxynaphthalene-2,7-disulphonate is C10H6O8S2 . The InChI Key is HLVXFWDLRHCZEI-UHFFFAOYSA-L . The SMILES string is OC1=CC (=CC2=CC (=CC (O)=C12)S ( [O-]) (=O)=O)S ( [O-]) (=O)=O .Chemical Reactions Analysis

While specific chemical reactions involving Disodium 4-hydroxynaphthalene-2,7-disulphonate are not available, it’s known to be used to improve the visualization of trichothecenes on developed TLC plates .Physical And Chemical Properties Analysis

Disodium 4-hydroxynaphthalene-2,7-disulphonate is a powder with an off-white to beige to grey to light brown color . It has a high solubility.Scientific Research Applications

Synthesis and Chemical Properties

Disodium 4-hydroxynaphthalene-2,7-disulphonate is related to compounds utilized in the synthesis of 1,3-Dihydroxynaphthalene, which is achieved through routes such as alkaline fusion and photocatalytic oxidation. The eco-friendly nature of photocatalytic hydroxylation highlights its potential for sustainable chemical synthesis (Zhang You-lan, 2005).

Environmental and Ecotoxicological Studies

The environmental impact and ecotoxicity of phthalates, a category of compounds related to Disodium 4-hydroxynaphthalene-2,7-disulphonate, have been extensively reviewed. For instance, Di(2-ethylhexyl)phthalate (DEHP) has been recognized as a priority pollutant due to its widespread use and persistence in the environment, with significant research focusing on its biodegradation under aerobic conditions and its potential ecotoxic effects on aquatic life (T. J. Wams, 1987).

Advanced Materials and Nanotechnology

Research has also extended into the development of advanced materials, such as polymer/layered silicate nanocomposites, where the structural and functional properties of related compounds are exploited to enhance material performance. These composites exhibit remarkable improvements in mechanical properties, thermal stability, and decreased gas permeability, indicating their potential for a wide range of applications (S. Ray & M. Okamoto, 2003).

Biomedical Applications

In the biomedical field, the reversible disulphide-thiol chemistry of compounds structurally related to Disodium 4-hydroxynaphthalene-2,7-disulphonate is being harnessed for the synthesis of polymers for drug delivery systems. The bio-cleavable disulphides and thiol-modification techniques offer novel approaches for site-specific drug release and the construction of biodegradable materials for therapeutic applications (Teboho Kgesa et al., 2015).

Environmental Remediation

Studies on the fate of emerging contaminants, including compounds similar to Disodium 4-hydroxynaphthalene-2,7-disulphonate, during sludge anaerobic digestion highlight the role of biodegradation in mitigating environmental pollution. The efficiency of these processes, however, varies based on operational parameters and the physicochemical properties of the contaminants (A. Stasinakis, 2012).

Safety And Hazards

Future Directions

Disodium 4-hydroxynaphthalene-2,7-disulphonate is a versatile chemical compound with potential applications in fluorescence imaging, organic synthesis, and analytical chemistry. Its role as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic, and sulfinic acids suggests potential future directions in these areas .

properties

IUPAC Name |

disodium;4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMDNLVCFLKDBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066597 | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

CAS RN |

20349-39-7, 79873-37-3, 330581-20-9 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020349397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)